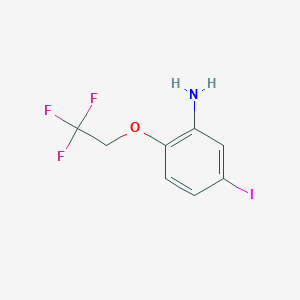

5-Iodo-2-(2,2,2-trifluoroethoxy)aniline

Descripción

5-Iodo-2-(2,2,2-trifluoroethoxy)aniline is a halogenated aniline derivative featuring a trifluoroethoxy group at the 2-position and an iodine atom at the 5-position of the benzene ring. The trifluoroethoxy group confers metabolic stability and enhanced lipophilicity, while the iodine atom serves as a heavy halogen for further functionalization via halogen-exchange reactions .

Propiedades

IUPAC Name |

5-iodo-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3INO/c9-8(10,11)4-14-7-2-1-5(12)3-6(7)13/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCSLNACIFUPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline typically involves the iodination of 2-(2,2,2-trifluoroethoxy)aniline. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar iodination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-2-(2,2,2-trifluoroethoxy)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.

Major Products

Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with a thiol group forms a thioether.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl iodide with a boronic acid.

Aplicaciones Científicas De Investigación

5-Iodo-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: May be used in the synthesis of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action for 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The trifluoroethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Trifluoromethyl/Trifluoroethoxy Groups

The following table summarizes key structural and functional differences between 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline and related compounds:

Key Observations:

- Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH₂CF₃) in the target compound is more electron-withdrawing than methoxyethoxy (-OCH₂CH₂OCH₃) or methyl (-CH₃) groups, which impacts the acidity of the aniline NH₂ group and its participation in electrophilic substitution .

- Halogen Reactivity : Iodine at the 5-position (vs. 2-position in ) offers distinct regioselectivity in cross-coupling reactions. Chloro and nitro substituents (e.g., ) are less reactive in metal-catalyzed couplings but serve as directing groups.

- Commercial Availability : Compounds like 4-Chloro-2-nitro-5-(trifluoromethyl)aniline are commercially available (Kanto Reagents), whereas the target compound may require custom synthesis .

Comparison with Trifluoroethoxy-Containing Analogues

describes 3-(2H-1,2,3-benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline, which shares the trifluoroethoxy group but replaces iodine with a benzotriazolyl moiety.

Pharmacological Relevance of Fluorinated Anilines

The introduction of fluorine or trifluoromethyl groups into anilines is a common strategy to improve pharmacokinetic properties, as seen in drugs like ciprofloxacin .

Research Findings and Data

Stability and Handling

- Trifluoroethoxy-containing compounds generally exhibit superior stability compared to their ethoxy counterparts due to the strong C-F bonds. However, iodinated anilines may require protection from light to prevent dehalogenation .

Actividad Biológica

5-Iodo-2-(2,2,2-trifluoroethoxy)aniline is an aromatic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline

- Molecular Formula : C9H8F3INO

- Molecular Weight : 303.10 g/mol

- CAS Number : 874814-75-2

The presence of the iodine atom and the trifluoroethoxy group significantly influences the compound's reactivity and biological properties.

The biological activity of 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline is primarily attributed to its ability to interact with specific biological targets. The iodine atom enhances binding affinity through halogen bonding, which can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing physiological responses.

Anticancer Activity

Research indicates that compounds similar to 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline exhibit significant anticancer properties. A study demonstrated that derivatives with halogen substitutions showed enhanced cytotoxicity against cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with cellular signaling pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy is believed to stem from disrupting bacterial cell membranes or interfering with metabolic processes.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline:

Case Studies

-

Anticancer Efficacy : A case study involving a series of iodine-substituted anilines showed that 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline inhibited proliferation in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM in MCF-7 cells.

- Antimicrobial Activity : In another study assessing various aniline derivatives against Staphylococcus aureus and Escherichia coli, 5-Iodo-2-(2,2,2-trifluoroethoxy)aniline demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.